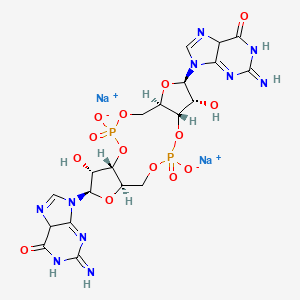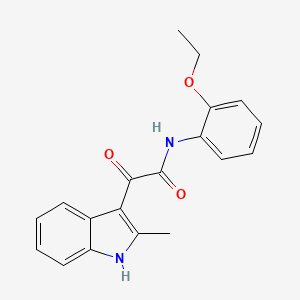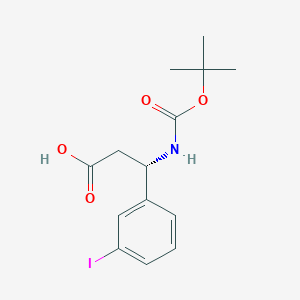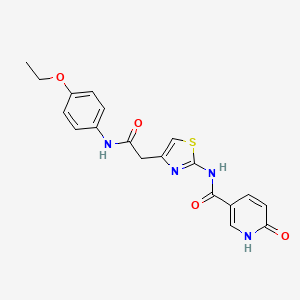
Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
説明
Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt, also known as G(3'-->5')G, is a cyclic nucleotide that has been extensively studied in the fields of biochemistry and molecular biology. It is a key player in the regulation of gene expression, signal transduction, and cellular metabolism. G(3'-->5')G is a cyclic guanosine monophosphate (cGMP) that is produced by the enzyme guanylyl cyclase. It is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. G(3'-->5')G is also involved in the regulation of the immune system and in the regulation of hormone release.
科学的研究の応用
Vision and Phototransduction
In retinal photoreceptor cells (rods and cones), cGMP modulates visual phototransduction. Light-induced hyperpolarization reduces intracellular calcium levels, activating guanylate cyclase-activating proteins (GCAPs). These proteins enhance cGMP synthesis, maintaining photoreceptor function. Interestingly, cones exhibit higher cGMP synthesis than rods, influencing light adaptation .
Neurotransmission and Neuromodulation
cGMP participates in neuronal signaling. In the brain, guanylyl cyclase 2C (GC-C) is expressed in intestinal neurons and dopaminergic neurons. GC-C activation amplifies excitatory responses modulated by glutamate and acetylcholine receptors. Researchers study its role in attention deficit disorders and hyperactivity .
Gastrointestinal Function and Secretion
GC-C also regulates intestinal epithelial secretions. Activation of GC-C by its ligands (such as guanylin and uroguanylin) stimulates chloride and bicarbonate secretion, aiding digestion and fluid balance. Targeting GC-C may have therapeutic implications for gastrointestinal disorders .
Anticancer Strategies
Researchers explore cGMP-based approaches in cancer therapy. For instance:
- GC-C Agonists : Targeting GC-C in colorectal cancer cells may reduce proliferation and promote apoptosis .
Pulmonary Hypertension and NO Pathway
In pulmonary arterial hypertension (PAH), impaired NO-cGMP signaling contributes to vasoconstriction. Therapies like riociguat (a soluble guanylate cyclase stimulator) enhance cGMP levels, improving PAH symptoms. Researchers continue to explore novel cGMP-based treatments for this condition .
These applications highlight the versatility of cGMP in physiological processes and disease pathways. Its role extends beyond the cardiovascular system, impacting vision, neurotransmission, and cancer biology. As research progresses, we may uncover even more exciting applications for this remarkable cyclic nucleotide! 🌟
作用機序
Target of Action
The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .
Mode of Action
The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP . This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell .
Biochemical Pathways
The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide .
Pharmacokinetics
Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied . BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses . BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .
Result of Action
The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide . Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis .
Action Environment
The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels . The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell .
特性
IUPAC Name |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXPTMLWUPPQQ-CHBWPDGOSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)


![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)


![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)
